N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Description
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, also known as DMNTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and material science. DMNTC is a heterocyclic compound containing nitrogen, sulfur, and oxygen atoms, and its molecular formula is C16H12N2O5S2.
Scientific Research Applications
Application 1: Anti-Breast Cancer and Antimicrobial Agents
Specific Scientific Field
Pharmaceutical Sciences
Comprehensive and Detailed Summary of the Application
Benzothiazole-phthalimide hybrids have been synthesized and screened for their anticancer properties against two human breast cancer cell lines . These compounds have also been tested for their antibacterial and antifungal effects .
Detailed Description of the Methods of Application or Experimental Procedures
The most active hybrid, compound 3h, was assessed for its capability to damage the nuclear DNA, trigger the apoptotic process in the high metastatic MDA-MB-231 cells, and prevent cellular migration . The antibacterial and antifungal effects of the studied compounds were explored by means of the broth microdilution method .
Thorough Summary of the Results or Outcomes Obtained
Among the studied compounds, 3h showed the highest antimicrobial activity, both against gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species with MIC s values ranging from 16 to 32 µg/mL .
Application 2: Synthesis of Benzothiazole-Phthalimide Hybrids
Specific Scientific Field
Chemistry
Comprehensive and Detailed Summary of the Application
A new series of benzothiazole-phthalimide hybrids have been synthesized . These compounds have been screened for their anticancer properties against two human breast cancer cell lines .
Detailed Description of the Methods of Application or Experimental Procedures
The synthesis of these hybrids involved linking the phthalimide moiety to differently substituted benzothiazole nuclei through the N atom . The most active hybrid, compound 3h, was assessed for its capability to damage the nuclear DNA, trigger the apoptotic process in the high metastatic MDA-MB-231 cells, and prevent cellular migration .
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S2/c1-21-8-5-7-11(6-9(8)22-2)24-14(15-7)16-13(18)10-3-4-12(23-10)17(19)20/h3-6H,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXQVAZRCLWQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
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